molecular formula C12H16Cl2O2 B8031798 1,5-Dichloro-2,3-bis(propan-2-yloxy)benzene

1,5-Dichloro-2,3-bis(propan-2-yloxy)benzene

Cat. No.: B8031798
M. Wt: 263.16 g/mol
InChI Key: UQIGJCJYUMJLLP-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,3-bis(propan-2-yloxy)benzene is an organic compound with the molecular formula C12H16Cl2O2. This compound is characterized by the presence of two chlorine atoms and two isopropoxy groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2,3-bis(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The isopropoxy groups can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products

    Substitution: Products include derivatives where chlorine atoms are replaced by other functional groups.

    Oxidation: Products include compounds with carbonyl functionalities replacing the isopropoxy groups.

Scientific Research Applications

1,5-Dichloro-2,3-bis(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2,3-bis(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and isopropoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2,4-di(propan-2-yloxy)benzene
  • 1,3-Dichloro-2-propanol

Uniqueness

1,5-Dichloro-2,3-bis(propan-2-yloxy)benzene is unique due to the specific positioning of its chlorine atoms and isopropoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1,5-dichloro-2,3-di(propan-2-yloxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2O2/c1-7(2)15-11-6-9(13)5-10(14)12(11)16-8(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIGJCJYUMJLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Cl)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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